Cas no 1105196-92-6 (1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one)
![1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one structure](https://ja.kuujia.com/scimg/cas/1105196-92-6x500.png)
1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- 1-(2-Amino-ethyl)-5-(3-fluoro-benzyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one
- 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1,5-dihydro-
- 1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- F2135-0832
- 1105196-92-6
- EN300-239061
- 1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- AKOS005206444
- 4H-Pyrazolo[3,4-d]pyrimidin-4-one,1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1,5-dihydro-
-
- MDL: MFCD11986561
- インチ: 1S/C14H14FN5O/c15-11-3-1-2-10(6-11)8-19-9-17-13-12(14(19)21)7-18-20(13)5-4-16/h1-3,6-7,9H,4-5,8,16H2
- InChIKey: COZRTPUSROLJNW-UHFFFAOYSA-N
- SMILES: C1N(CC2=CC=CC(F)=C2)C(=O)C2C=NN(CCN)C=2N=1
計算された属性
- 精确分子量: 287.11823825g/mol
- 同位素质量: 287.11823825g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 418
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 76.5Ų
1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2135-0832-1g |
1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
1105196-92-6 | 95% | 1g |
$563.0 | 2023-09-06 | |
Life Chemicals | F2135-0832-0.5g |
1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
1105196-92-6 | 95% | 0.5g |
$391.0 | 2023-09-06 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB2135-0832-250mg |
1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
1105196-92-6 | 95%+ | 250mg |
¥2214.00 | 2023-09-15 | |
Life Chemicals | F2135-0832-0.25g |
1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
1105196-92-6 | 95% | 0.25g |
$220.0 | 2023-09-06 | |
Fluorochem | 520951-250mg |
1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
1105196-92-6 | 95.0% | 250mg |
£374.00 | 2023-04-25 | |
Fluorochem | 520951-1g |
1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
1105196-92-6 | 95.0% | 1g |
£958.00 | 2023-04-25 | |
Enamine | EN300-239061-0.5g |
1105196-92-6 | 95% | 0.5g |
$699.0 | 2024-06-19 | ||
Enamine | EN300-239061-0.05g |
1105196-92-6 | 95% | 0.05g |
$612.0 | 2024-06-19 | ||
Enamine | EN300-239061-0.25g |
1105196-92-6 | 95% | 0.25g |
$670.0 | 2024-06-19 | ||
Enamine | EN300-239061-1.0g |
1105196-92-6 | 95% | 1.0g |
$728.0 | 2024-06-19 |
1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 関連文献
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-oneに関する追加情報
Research Brief on 1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 1105196-92-6)
The compound 1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 1105196-92-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.
Recent studies have highlighted the role of this pyrazolopyrimidinone derivative as a potent inhibitor of specific kinase targets, which are implicated in various pathological conditions, including cancer and inflammatory diseases. The compound's unique structural features, such as the 3-fluorophenylmethyl group and the aminoethyl side chain, contribute to its high binding affinity and selectivity towards these kinase targets. Computational modeling and in vitro assays have demonstrated its efficacy in disrupting key signaling pathways involved in cell proliferation and survival.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers elucidated the synthetic pathway for 1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, optimizing reaction conditions to achieve high yields and purity. The study also reported its pharmacokinetic profile, revealing favorable absorption and distribution properties in preclinical models. These findings underscore the compound's potential as a lead candidate for further drug development.
Another significant advancement comes from a collaborative effort between academic and industrial researchers, who investigated the compound's mechanism of action at the molecular level. Using X-ray crystallography, they resolved the three-dimensional structure of the compound bound to its target kinase, providing critical insights into its binding mode and interactions with key amino acid residues. This structural information is invaluable for the design of next-generation inhibitors with enhanced potency and reduced off-target effects.
Despite these promising results, challenges remain in translating the compound's preclinical success into clinical applications. Issues such as metabolic stability, potential toxicity, and formulation optimization need to be addressed in future studies. Ongoing research is exploring structural modifications to improve these aspects while retaining the compound's therapeutic efficacy.
In conclusion, 1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one represents a promising scaffold for the development of novel kinase inhibitors. Its unique pharmacological profile and recent advancements in understanding its mechanism of action position it as a valuable tool for both basic research and drug discovery. Continued investigation into its therapeutic potential and optimization of its properties will be critical for its progression into clinical trials.
1105196-92-6 (1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one) Related Products
- 1871000-15-5(tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate)
- 941921-67-1(2-2-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(pyridin-2-yl)methylacetamide)
- 2171950-07-3(3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 13110-96-8(5-Acetylsalicylic acid)
- 2034357-91-8(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-(1H-pyrrol-1-yl)benzamide)
- 2138349-32-1(5-amino-1-(3-hydroxy-2,2-dimethylpropyl)-4-methyl-1,2-dihydropyridin-2-one)
- 36332-93-1(18-methylicosanoic Acid)
- 1177278-07-7(N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine)
- 123707-27-7(Urea,N-methoxy-N,N',N'-trimethyl-)
- 2169605-01-8(4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)




